molecular formula C18H16ClNOS B5727100 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5727100
M. Wt: 329.8 g/mol
InChI Key: UQRTWVBYALNMID-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a dimethylphenyl group, and a carboxamide group

Properties

IUPAC Name

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-10-4-6-12(3)14(8-10)20-18(21)17-16(19)13-7-5-11(2)9-15(13)22-17/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRTWVBYALNMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as 2-amino-5-chlorobenzamide, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,5-dimethylphenyl)benzamide
  • 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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